methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate
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Overview
Description
Methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is a complex organic compound that features a piperazine and piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate typically involves multiple steps:
Formation of the piperazine derivative: This step involves the reaction of 4-chlorophenylpiperazine with a suitable carbonyl compound to form the piperazine derivative.
Coupling with glycine: The piperazine derivative is then coupled with glycine under peptide coupling conditions to form the intermediate compound.
Formation of the piperidine derivative: The intermediate is then reacted with a piperidine derivative to form the final product.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers for the coupling steps and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of receptor binding and enzyme inhibition.
Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting neurological or psychiatric disorders.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is not fully understood, but it is believed to involve interaction with specific molecular targets such as receptors or enzymes. The piperazine and piperidine rings may play a key role in binding to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [1-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate
- Methyl [1-(N-{[4-(4-bromophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate
- Methyl [1-(N-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate
Uniqueness
Methyl [1-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is unique due to the presence of the 4-chlorophenyl group, which may confer specific binding properties and biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C21H29ClN4O4 |
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Molecular Weight |
436.9 g/mol |
IUPAC Name |
methyl 2-[1-[2-[[4-(4-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C21H29ClN4O4/c1-30-20(28)14-16-6-8-25(9-7-16)19(27)15-23-21(29)26-12-10-24(11-13-26)18-4-2-17(22)3-5-18/h2-5,16H,6-15H2,1H3,(H,23,29) |
InChI Key |
IJMSJTVRCCIFSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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